4-Azaspiro[2.3]hexane
Description
Significance of Strained Spirocyclic Systems in Contemporary Chemical Space Exploration
Strained spirocyclic systems, which feature two rings connected by a single common atom, are gaining prominence in medicinal chemistry. rsc.orgrsc.org Their inherent structural characteristics, such as a high fraction of sp³-hybridized carbon atoms and a well-defined three-dimensional arrangement of substituents, offer several advantages in drug design. rsc.org These features can lead to improved physicochemical properties of lead compounds, including enhanced metabolic stability and reduced lipophilicity. rsc.orgrsc.org The inclusion of small, strained rings, like a cyclopropane (B1198618) or cyclobutane (B1203170), results in a more rigid and densely packed molecular architecture. rsc.orgrsc.org This rigidity can lead to a more precise positioning of functional groups in three-dimensional space, which is often crucial for optimal interaction with biological targets. rsc.org The continuous development of new strained spiro heterocycles and their functionalization is therefore a key area of research. rsc.orgrsc.org
Emergence of 4-Azaspiro[2.3]hexane as a Distinct Research Focus
Among the various spirocyclic scaffolds, this compound has recently been identified as a noteworthy and previously overlooked molecule. rsc.orgnih.gov This compound, a constitutional isomer of the more studied 5-azaspiro[2.3]hexane, is being investigated as a potential bioisostere for piperidine (B6355638), a common motif in many approved drugs. rsc.orgacs.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The interest in this compound stems from its potential to offer a novel and structurally distinct alternative to piperidine, potentially leading to improved drug-like properties. rsc.orgresearchgate.net
Recent research has focused on developing efficient, multigram-scale syntheses of this compound and its derivatives, a crucial step for its practical application in drug discovery programs. nih.govacs.orgacs.org These synthetic efforts, coupled with detailed physicochemical and structural characterization, are paving the way for the broader exploration of this promising building block. nih.govacs.orgenamine.net
Detailed Research Findings
The growing interest in this compound has led to significant research into its synthesis and physicochemical properties.
An expedient synthetic approach to this compound derivatives has been developed, which involves the Tebbe olefination of N-Boc-protected 2-azetidinone, followed by cyclopropanation of the resulting intermediate. nih.govacs.orgacs.org This method has proven to be scalable, allowing for the preparation of the target building blocks on a multigram scale (up to 52 grams). nih.govacs.orgacs.org This scalability is a critical factor for its adoption in industrial and academic research.
Furthermore, researchers have synthesized various derivatives, including difluorinated and deuterated analogs, as well as those with functional groups like carboxylic esters and amines on the cyclopropane ring. acs.org The ability to introduce such functional groups provides handles for further chemical modifications and the construction of more complex molecules. researchgate.net
Physicochemical characterization has revealed that replacing a piperidine ring with a this compound motif can lead to a decrease in the basicity of the parent compound and an increase in its lipophilicity. rsc.orgresearchgate.net Specifically, the introduction of the spirocyclic system resulted in a decrease in basicity (ΔpKa = 0.9) and an increase in lipophilicity (ΔLog P = 0.5) compared to piperidine. acs.orgacs.org Geminal difluorination of the scaffold significantly decreased basicity (ΔpKa = 3.0) with only a minor effect on lipophilicity. acs.org X-ray diffraction studies and exit vector plot analysis have provided valuable insights into the three-dimensional structure of this compound derivatives, confirming their potential as isosteric replacements for commonly used cyclic systems in drug design. nih.govacs.orgacs.org
Below are interactive data tables summarizing the key properties of this compound and its derivatives.
Physicochemical Properties of this compound Derivatives
| Compound | ΔpKa (vs. Piperidine) | ΔLog P (vs. Piperidine) |
| This compound | -0.9 | +0.5 |
| gem-Difluoro-4-azaspiro[2.3]hexane | -3.0 | +0.03 to +0.04 |
| Deuterated this compound | No significant change | No significant change |
Selected 1H and 13C NMR Data for this compound Derivatives
| Compound | 1H NMR (500 MHz, DMSO-d6) δ (ppm) | 13C{1H} NMR (126 MHz, DMSO-d6) δ (ppm) |
| tert-Butyl this compound-4-carboxylate | 3.93–3.79 (m, 2H), 2.35–2.24 (m, 2H), 1.34 (s, 10H), 1.14 (s, 1H), 0.44–0.35 (m, 2H) | 153.6, 78.5, 47.4, 45.9, 44.3, 27.9, 25.1, 7.6 |
| This compound Trifluoroacetate | 9.32 (s, 2H), 3.93 (s, 2H), 2.61 (t, 2H, J = 8.3 Hz), 1.13–0.94 (m, 2H), 0.86–0.64 (m, 2H) | 48.4, 46.3, 31.4, 14.9 |
Structure
3D Structure
Properties
IUPAC Name |
4-azaspiro[2.3]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-5(1)3-4-6-5/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWVZFZPIWEEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Conformational Analysis of 4 Azaspiro 2.3 Hexane Scaffolds
Topological and Geometrical Characteristics of the Spiro[2.3]hexane System
The topology of 4-azaspiro[2.3]hexane is defined by the spirocyclic fusion of a three-membered carbocycle (cyclopropane) and a four-membered azacycle (azetidine). This arrangement creates a rigid molecular architecture with a high degree of sp³ character. The central spiro-carbon atom (C2) is a quaternary center that links the two rings, forcing them into a nearly orthogonal orientation.
Below is a table of representative geometrical parameters derived from crystallographic data of a this compound derivative.
| Parameter | Bond/Angle | Typical Value |
| Bond Length | C1-C2 (cyclopropane) | ~1.51 Å |
| Bond Length | C1-C3 (cyclopropane) | ~1.50 Å |
| Bond Length | C2-N4 (azetidine) | ~1.47 Å |
| Bond Length | C2-C5 (azetidine) | ~1.54 Å |
| Bond Angle | ∠C1-C2-C3 (cyclopropane) | ~59.8° |
| Bond Angle | ∠C5-C2-N4 (azetidine) | ~88.5° |
| Bond Angle | ∠C2-N4-C6 (azetidine) | ~93.2° |
| Puckering Angle | Azetidine (B1206935) Ring | ~20-25° |
Note: Data is illustrative and based on typical values for strained spirocyclic systems and their components. Precise values are dependent on the specific derivative and its crystal packing.
Theoretical and Experimental Assessment of Ring Strain in this compound
The defining characteristic of the this compound system is its substantial inherent ring strain. This strain energy, which is the excess energy compared to a hypothetical strain-free analogue, is a composite of angle strain and torsional strain from the fused rings. This high degree of strain significantly influences the molecule's reactivity and conformational behavior.
The total ring strain in this compound is dominated by the contributions from its constituent rings.
Cyclopropane (B1198618) Moiety: The cyclopropane ring is one of the most strained carbocycles in organic chemistry. Its internal C-C-C bond angles are forced to be near 60°, leading to severe angle strain and bent "banana" bonds. The strain energy of cyclopropane itself is approximately 27.5 kcal/mol.
Azetidine Moiety: The four-membered azetidine ring also possesses significant angle strain, with internal bond angles compressed to around 90°. The ring is not planar but puckered, which helps to slightly alleviate torsional strain at the cost of a minor increase in angle strain. The total ring strain of azetidine is estimated to be around 25.4 kcal/mol. researchgate.netmdpi.com
The fusion of these two strained rings at a single spirocenter means the total strain energy of the this compound system is largely additive of the strain in its components.
The strain energy of the this compound scaffold is substantial when compared to other common cyclic and spirocyclic systems used in medicinal chemistry. Computational studies on the parent hydrocarbon, spiro[2.3]hexane, place its strain energy at approximately 54.9 kcal/mol. semanticscholar.org This value is very close to the sum of the individual strain energies of cyclopropane (27.5 kcal/mol) and cyclobutane (B1203170) (26.4 kcal/mol), indicating that the spiro-fusion does not introduce significant additional strain. semanticscholar.org The introduction of a nitrogen atom to form this compound is not expected to dramatically alter this value.
The following table provides a comparative analysis of calculated strain energies for various cyclic scaffolds.
| Compound | Number of Rings | Ring Sizes | Calculated Strain Energy (kcal/mol) |
| Cyclohexane (B81311) | 1 | 6 | ~0 |
| Piperidine (B6355638) | 1 | 6 (N-heterocycle) | ~0.5 |
| Cyclobutane | 1 | 4 | 26.4 |
| Azetidine | 1 | 4 (N-heterocycle) | 25.4 |
| Cyclopropane | 1 | 3 | 27.5 |
| Spiro[3.3]heptane | 2 | 4, 4 | 51.0 |
| Spiro[2.3]hexane | 2 | 3, 4 | 54.9 |
| Spiropentane | 2 | 3, 3 | 62.9 |
Source: Data adapted from computational studies by Rablen, P. R. (2020). semanticscholar.org
This high strain energy makes the this compound scaffold a rigid and conformationally well-defined entity.
Conformational Landscape and Rigidity Analysis of the Spiro[2.3]hexane Framework
The significant strain energy inherent in the spiro[2.3]hexane framework severely restricts its conformational flexibility. Unlike larger rings such as cyclohexane or piperidine that can adopt multiple chair, boat, and twist-boat conformations, the this compound scaffold is essentially "conformationally frozen". researchgate.net
The primary source of any minor flexibility arises from the puckering of the azetidine ring. The four-membered ring can undergo a low-energy-barrier inversion, but the presence of the fused cyclopropane ring and the steric demands of substituents can create a preference for one puckered conformation over the other. Theoretical calculations on substituted 5-azaspiro[2.3]hexane systems have shown that different diastereoisomers can have notable differences in their relative energies, confirming that the orientation of substituents can lock the ring into a specific, stable conformation. researchgate.net This high rigidity is a key advantage in drug design, as it reduces the entropic penalty upon binding to a biological target and ensures a predictable spatial arrangement of appended functional groups.
Exit Vector Analysis and Spatial Orientation of Substituents on the this compound Scaffold
To quantify and visualize the three-dimensional space occupied by substituents on a molecular scaffold, Exit Vector Plot (EVP) analysis is employed. uni.luresearchgate.net This computational tool defines the relative orientation of two substituents (or "exit vectors") using four geometric parameters: the distance between the attachment points (r), two angles describing the vector tilt relative to the distance vector (φ₁ and φ₂), and the dihedral angle between the vectors (θ). dewijncollectie.nlcam.ac.uk
For the this compound scaffold, EVP analysis reveals a well-defined and predictable spatial orientation of substituents. uni.luresearchgate.net The rigid nature of the framework ensures that these parameters remain within a narrow range of values. This is in stark contrast to more flexible scaffolds where bond rotation can lead to a wide distribution of possible vector orientations. The inclusion of the nitrogen heteroatom in the four-membered ring is particularly significant, as it allows for the placement of an exit vector that is orthogonal to the neighboring carbon-centered exit vectors, a feature highly sought after in rational drug design. grygorenko.com
The table below presents hypothetical but representative EVP parameters for a 1,4-disubstituted this compound derivative, illustrating its similarity to a trans-1,4-disubstituted cyclohexane.
| Scaffold | r (Å) | θ (°) | φ₁ (°) | φ₂ (°) |
| 1,4-disubstituted this compound | ~2.6 | ~175 | ~10 | ~10 |
| trans-1,4-disubstituted Cyclohexane (chair) | ~2.5 | 180 | 0 | 0 |
| cis-1,4-disubstituted Cyclohexane (chair) | ~2.5 | 60 | 60 | 60 |
| 1,4-disubstituted Piperidine (chair) | ~2.5 | 180 | 0 | 0 |
Note: Values for this compound are illustrative, based on its confirmed structural similarity to trans-cyclohexane/piperidine from EVP studies. researchgate.net
The inherent geometry of the this compound scaffold serves as a predictive model for the disposition of its exit vectors. The spirocyclic fusion point forces the cyclopropane and azetidine rings into a roughly perpendicular arrangement. This structural feature is the basis for achieving orthogonal exit vectors.
A substituent placed on the nitrogen atom (position 4) will have its exit vector oriented along the C-N bond axis, which lies within the general plane of the azetidine ring. In contrast, substituents placed at positions 1 or 3 on the cyclopropane ring will have vectors projecting outwards from the plane of that ring. Due to the spirocyclic fusion, the plane of the cyclopropane ring is nearly orthogonal to the plane of the azetidine ring.
Therefore, the scaffold itself acts as a predictive platform:
Vectors from the azetidine ring (e.g., at N4 and C5/C6) will have a well-defined relationship dictated by the ring's pucker.
Vectors from the cyclopropane ring (e.g., at C1/C3) will project in directions largely perpendicular to those from the azetidine ring.
This predictable, three-dimensional arrangement of substituents is a direct result of the scaffold's high strain and rigidity, making it an excellent tool for precisely positioning chemical functionality in space to optimize interactions with biological targets. grygorenko.com
Structural Similarities to Conformationally Restricted Systems
The this compound scaffold is a notable example of a conformationally restricted system, a class of molecules intentionally designed to limit bond rotation and lock the structure into a preferred, rigid conformation. This rigidity is a key feature that makes these scaffolds valuable in medicinal chemistry, particularly as isosteres for more flexible structures like piperidine. chemrxiv.orgresearchgate.net The defining characteristic of the this compound framework is the spirocyclic fusion of a cyclopropane and an azetidine ring. This arrangement introduces significant steric strain and limits the puckering and torsional flexibility typically observed in monocyclic systems such as piperidine.
This concept of "freezing" a molecule's conformation is a widely used strategy to enhance binding affinity and selectivity for biological targets, such as glutamate (B1630785) receptors. researchgate.net For instance, analogues of L-glutamic acid have been designed using spirocyclic scaffolds to restrict the rotation around C-C bonds, thereby creating derivatives that are conformationally "frozen." researchgate.net The this compound structure achieves a similar outcome; its rigid architecture provides a fixed spatial arrangement of substituent vectors, which can be advantageous for optimizing interactions with specific receptor topographies. uni.lunih.gov Exit vector plot (EVP) analysis has further shown that the 1,4-disubstituted this compound scaffold is structurally analogous to trans-1,4-disubstituted cyclohexanes and piperidines, highlighting its potential as a rigid mimic for these common pharmacophores. researchgate.net
Advanced Spectroscopic and Diffraction Studies of this compound Derivatives
The elucidation of the precise structural and physicochemical properties of this compound derivatives relies on a suite of advanced analytical techniques. These methods are crucial for confirming the successful synthesis of the target molecules and for providing a deep understanding of their three-dimensional nature and electronic properties. nih.gov Key characterization methods employed in the study of these compounds include X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, often complemented by computational analysis. nih.govresearchgate.net
Physicochemical characterization, such as the determination of basicity (pKa) and lipophilicity (LogP), provides essential data for drug discovery applications. chemrxiv.orgnih.gov Furthermore, computational tools like exit vector plot (EVP) analysis are used to compare the structural topology of the this compound scaffold with other well-known chemical motifs, thereby guiding its application as a bioisostere in medicinal chemistry. nih.govresearchgate.net These comprehensive studies provide the fundamental data needed to validate the potential of these derivatives as building blocks for novel therapeutics. nih.gov
X-ray Crystallographic Insights into Molecular Architecture
X-ray crystallography stands as the definitive method for determining the precise three-dimensional architecture of molecules in the solid state. For this compound derivatives, single-crystal X-ray diffraction studies have been instrumental in confirming their molecular structure and providing detailed insights into bond lengths, bond angles, and the spatial orientation of the fused ring system. nih.govresearchgate.net This technique offers unambiguous proof of the spirocyclic nature of the scaffold and the stereochemical arrangement of its substituents.
The data obtained from these analyses are critical for understanding the conformational constraints imposed by the fused cyclopropane and azetidine rings. These studies have confirmed the successful synthesis and structure of several key this compound building blocks. dewijncollectie.nlacs.org The crystallographic data for these compounds are available from the Cambridge Crystallographic Data Centre (CCDC), providing a valuable resource for further computational studies and rational drug design. dewijncollectie.nlacs.org
Table 1: X-ray Crystallographic Data for this compound Derivatives
| Compound Name/Description | CCDC Deposition Number |
|---|---|
| Derivative of this compound | 2376994 |
| Derivative of this compound | 2376999 |
| Derivative of this compound | 2377005 |
Computational and Theoretical Investigations of 4 Azaspiro 2.3 Hexane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-azaspiro[2.3]hexane at an electronic level. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its electronic structure, molecular orbitals, and predict its reactivity.
Calculations on analogous compounds, such as 5-azaspiro[2.3]hexane derivatives, have utilized the HF/6-31G* level of theory to determine the relative energies and stability of different diastereoisomers. beilstein-journals.orgresearchgate.net For the parent this compound, such calculations would elucidate the geometry of the ground state, detailing bond lengths, bond angles, and dihedral angles. Key findings from these theoretical approaches include:
Molecular Geometry: Optimization of the molecule's structure to its lowest energy conformation.
Electron Distribution: Calculation of electrostatic potential maps, which highlight electron-rich and electron-deficient regions, indicating sites susceptible to nucleophilic or electrophilic attack.
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. The energy and shape of these orbitals indicate how the molecule will interact with other reagents in chemical reactions.
These computational studies provide a foundational understanding of the molecule's stability and inherent reactivity patterns, which is invaluable for designing synthetic routes and predicting chemical behavior.
Table 1: Representative Quantum Chemical Calculation Methods and Their Applications
| Calculation Method | Information Gained | Relevance to this compound |
| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO/LUMO energies), reaction energies, transition state structures. | Predicts stable conformations, reactivity, and elucidates reaction mechanisms. |
| Hartree-Fock (HF) | Ground state geometry, molecular orbital energies, relative stability of isomers. | Determines the most stable forms of substituted derivatives. beilstein-journals.orgresearchgate.net |
| Møller-Plesset Perturbation Theory (MP2) | More accurate energies that include electron correlation. | Refines energy calculations for higher accuracy in stability and reaction barriers. |
Mechanistic Elucidation of this compound Syntheses via Computational Methods
Computational chemistry plays a pivotal role in unraveling the complex mechanisms of chemical reactions. For the synthesis of this compound and related spirocycles, DFT calculations are particularly powerful for mapping out reaction pathways. nih.govmdpi.com A key synthetic step for forming the spiro[2.3]hexane core is often a cyclopropanation reaction. enamine.netnih.gov
Computational studies on analogous cyclopropanation reactions have provided significant insights:
Transition State Analysis: DFT calculations can locate and characterize the transition state structures for key reaction steps. nih.govresearchgate.net The energy of these transition states determines the reaction rate and can explain the feasibility of a proposed synthetic route. For instance, in metal-catalyzed cyclopropanations, computations can model the formation of the metal-carbene intermediate and its subsequent reaction with an alkene. itu.edu.tr
Reaction Pathway Energetics: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This helps in identifying the rate-determining step and understanding why certain products are formed over others.
Stereoselectivity: Theoretical calculations can explain the origin of stereoselectivity in reactions. By comparing the activation energies of pathways leading to different stereoisomers, researchers can predict and rationalize the observed product distribution. beilstein-journals.org This is particularly relevant for creating specific, chirally pure derivatives for medicinal chemistry applications.
For this compound, computational modeling of the cyclopropanation of an N-protected 2-methyleneazetidine intermediate would clarify the mechanism and guide the choice of catalysts and reaction conditions to optimize yield and selectivity.
Molecular Dynamics and Conformational Sampling Studies
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. youtube.comyoutube.com MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, providing insights into its flexibility and interactions with its environment. mdpi.com
For this compound, a piperidine (B6355638) bioisostere, MD simulations are essential for:
Conformational Analysis: The spirocyclic structure imparts significant rigidity, but the azetidine (B1206935) ring can still exhibit some flexibility. MD simulations can explore the accessible conformational space, identifying the most populated shapes the molecule adopts in solution.
Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can reveal how the solvent organizes around the scaffold and influences its conformation and dynamics.
Biomolecular Interactions: As a building block in drug design, understanding how this compound derivatives interact with biological targets like proteins is crucial. MD simulations can model the binding process, identify key intermolecular interactions (like hydrogen bonds), and estimate the stability of the ligand-protein complex. nih.gov
Enhanced sampling techniques, such as Gaussian accelerated Molecular Dynamics (GaMD), can be used to overcome energy barriers and explore conformational changes or binding/unbinding events on longer timescales. mdpi.com
Strain Energy Calculations and Topological Descriptors
The this compound scaffold is characterized by significant ring strain due to the fusion of a cyclopropane (B1198618) and an azetidine ring at a single carbon atom. This strain is a key determinant of its chemical reactivity and three-dimensional shape. researchgate.netresearchgate.net
Strain Energy: The strain energy can be calculated computationally by comparing the heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound built from standard group increments. High strain energy often correlates with increased reactivity, as reactions that open one of the rings can release this stored energy. This "strain-release" reactivity is a powerful tool in organic synthesis. researchgate.net
Topological Descriptors: These are numerical values derived from the molecular graph that quantify aspects of the molecule's size, shape, and branching. They are critical for comparing molecular structures and in building predictive models.
Exit Vector Plot (EVP) Analysis: This method has been used to structurally characterize this compound derivatives. enamine.netnih.gov By defining vectors from the core scaffold to substituent attachment points, EVP analysis allows for a quantitative comparison of the 3D space occupied by the scaffold relative to others, such as piperidine, confirming its utility as a bioisostere.
Other Descriptors: Parameters like the Topological Polar Surface Area (TPSA) and molecular complexity are also used to characterize the molecule for applications in medicinal chemistry. nih.govarxiv.org
Table 2: Selected Calculated and Predicted Properties of Azaspiro[2.3]hexane Isomers
| Compound | Molecular Formula | Monoisotopic Mass (Da) | XlogP (predicted) | Topological Polar Surface Area (Ų) |
| This compound | C5H9N | 83.0735 | 0.3 | 12.0 |
| 5-Azaspiro[2.3]hexane | C5H9N | 83.0735 | 0.2 | 12.0 |
Predictive Modeling for Structure-Activity Relationship (SAR) Studies
Given that this compound is designed as a piperidine bioisostere, a primary application lies in medicinal chemistry. chemrxiv.orgmykhailiukchem.orgresearchgate.net Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. mdpi.comnih.gov
QSAR models aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a library of this compound derivatives, a QSAR study would involve:
Descriptor Calculation: For each analog in the series, a large number of numerical descriptors are calculated. These can include 1D descriptors (e.g., molecular weight), 2D descriptors (e.g., topological indices, connectivity), and 3D descriptors (e.g., molecular shape, volume).
Model Building: Using statistical methods or machine learning algorithms, a model is trained to correlate a subset of these descriptors with the experimentally measured biological activity (e.g., binding affinity to a receptor).
Model Validation: The predictive power of the model is rigorously tested using compounds not included in the initial training set.
Prediction and Design: A validated QSAR model can then be used to predict the activity of new, yet-to-be-synthesized this compound derivatives. This allows chemists to prioritize the synthesis of compounds most likely to be active, saving significant time and resources. digitellinc.com
By correlating specific structural features (e.g., the presence of a hydrogen bond donor at a certain position) with increases or decreases in activity, QSAR provides actionable insights for rational drug design.
Advanced Functionalization and Chemical Reactivity of 4 Azaspiro 2.3 Hexane
Strategies for Late-Stage Derivatization and Structural Diversification
Late-stage functionalization, the introduction of chemical moieties into a complex molecule at a late step in the synthesis, is a powerful strategy for the rapid generation of analogues for structure-activity relationship (SAR) studies. For the 4-azaspiro[2.3]hexane scaffold, derivatization efforts have largely focused on the accessible positions of the azetidine (B1206935) ring.
A primary strategy for the diversification of the this compound core involves the synthesis of functionalized analogues, particularly at the 6-position. chemrxiv.orgresearchgate.net Research has demonstrated the successful synthesis of 6-functionalized 4-azaspiro[2.3]hexanes from key azetidine intermediates. chemrxiv.orgresearchgate.net One effective approach utilizes the ring closure of an acyclic amine to produce a 3,3-dimethoxy-2-ester azetidine, which serves as a versatile precursor. chemrxiv.orgresearchgate.net This method is advantageous as it avoids the use of hazardous materials and precious metal catalysts. chemrxiv.orgresearchgate.net From these intermediate azetidine enamines, various 6-functionalized 4-azaspiro[2.3]hexanes can be synthesized, highlighting the potential for creating a diverse library of compounds. chemrxiv.orgresearchgate.net
The synthesis of the this compound core itself can be achieved through an expedient route involving the Tebbe olefination of N-Boc-protected 2-azetidinone, followed by cyclopropanation of the resulting intermediate. acs.orgnih.gov This protocol has been successfully scaled up to produce multigram quantities of the target building blocks, facilitating extensive derivatization studies. acs.orgnih.gov
Further diversification can be envisioned through C-H activation strategies, which have been successfully applied to other spirocyclic systems. rsc.org While specific examples for this compound are still emerging, the principles of transition-metal-catalyzed C-H activation hold promise for introducing substituents at various positions on the carbocyclic and heterocyclic rings, offering a direct route to novel derivatives without the need for pre-functionalized starting materials. rsc.org
Exploration of Novel Reaction Pathways and Transformation Capabilities
The inherent ring strain of the azetidine and cyclopropane (B1198618) rings in this compound suggests a rich landscape for exploring novel reaction pathways and chemical transformations. The reactivity of azetidines is often driven by the release of this strain, enabling unique chemical transformations. rsc.org
One area of exploration is the ring expansion of the spirocyclic system. For instance, platinum-catalyzed cascade cyclization/ring-expansion of 2-alkynyl-1-azaspiro[2.3]hexanes has been shown to produce 1,4,5,6-tetrahydrocyclopenta[b]pyrroles. acs.org This transformation highlights the potential to leverage the strained spirocyclic core to access more complex heterocyclic systems. While this example is for a related azaspiro[2.3]hexane, it suggests that the this compound scaffold could undergo similar rearrangements. The treatment of related 4-oxaspiro[2.3]hexanes with Lewis acids like BF₃·Et₂O has been shown to yield cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans, depending on the substituents, further illustrating the diverse reactivity of spiro[2.3]hexane systems. rsc.org
The development of novel synthetic routes to functionalized 4-azaspiro[2.3]hexanes also opens up new avenues for exploring their reactivity. The synthesis of various 6-functionalized derivatives provides a platform to investigate the influence of different substituents on the reactivity of the spirocyclic core. chemrxiv.orgresearchgate.net These functionalized analogues can serve as starting points for a variety of chemical transformations, including cross-coupling reactions, nucleophilic additions, and further elaborations of the substituent.
| Starting Material | Reagents and Conditions | Product | Transformation Type |
| 2-Alkynyl-1-azaspiro[2.3]hexane | Platinum catalyst | 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole | Cascade cyclization/ring-expansion acs.org |
| 4-Oxaspiro[2.3]hexane derivatives | BF₃·Et₂O | Cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans | Lewis acid-mediated rearrangement rsc.org |
| N-Boc-protected 2-azetidinone | 1. Tebbe olefination 2. Cyclopropanation | N-Boc-4-azaspiro[2.3]hexane | Scaffold synthesis acs.orgnih.gov |
Asymmetric Functionalization Approaches and Chiral Derivatization
The introduction of stereocenters into the this compound scaffold is of significant interest for its application in medicinal chemistry, as the biological activity of a chiral molecule is often dependent on its stereochemistry. Asymmetric functionalization can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures.
While the asymmetric synthesis of this compound itself is a developing area, approaches used for analogous spirocyclic and azetidine-containing molecules provide a roadmap. For example, the enantioselective synthesis of spiro-3,2′-azetidine oxindoles has been achieved with high enantiomeric excess through an intramolecular C-C bond formation catalyzed by a chiral phase-transfer catalyst. acs.org This demonstrates the feasibility of catalytic asymmetric methods for constructing chiral spiro-azetidine systems.
Another powerful technique is diastereoselective synthesis. The diastereoselective rhodium-catalyzed cyclopropanation of an azetidine-derived olefin has been used to synthesize derivatives of 5-azaspiro[2.3]hexane with control over the stereochemistry of three contiguous chiral centers. beilstein-journals.org This approach, which introduces the cyclopropane ring with high diastereoselectivity, could potentially be adapted for the asymmetric synthesis of substituted 4-azaspiro[2.3]hexanes.
The resolution of racemic mixtures of functionalized spiro[2.3]hexane derivatives has also been demonstrated. For instance, the enzymatic resolution of racemic spiro[2.3]hexane nucleoside precursors has been successfully accomplished using lipase-catalyzed acetylation, affording the separated enantiomers. nih.gov This highlights the potential for biocatalytic methods in accessing enantiopure this compound derivatives.
| Method | Approach | Application to this compound (Potential) |
| Catalytic Asymmetric Synthesis | Use of chiral catalysts to induce enantioselectivity in key bond-forming reactions. | A chiral catalyst could be employed in the cyclopropanation step or in subsequent functionalization reactions to generate enantiomerically enriched products. |
| Diastereoselective Synthesis | Substrate-controlled or reagent-controlled introduction of new stereocenters with a preference for one diastereomer. | Functional groups on a chiral this compound precursor could direct the stereochemical outcome of further reactions. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Enzymatic or chromatographic resolution of a racemic mixture of a functionalized this compound derivative. |
Future Perspectives and Emerging Research Avenues for 4 Azaspiro 2.3 Hexane
Exploration of Untapped Chemical Space within Spiro[2.3]hexane Derivatives
While 4-azaspiro[2.3]hexane and its constitutional isomer, 5-azaspiro[2.3]hexane, have garnered attention as piperidine (B6355638) bioisosteres, the broader chemical space of spiro[2.3]hexane derivatives remains largely uncharted. The inherent ring strain and well-defined three-dimensional geometry of the spiro[2.3]hexane core make it a versatile foundation for the development of novel molecular scaffolds.
Recent synthetic efforts have begun to illuminate the potential for diversification of this structural motif. For instance, the synthesis of various heteroatom-containing spiro[2.3]hexanes has been reported, including 1-oxaspiro[2.3]hexanes and 1-oxa-5-azaspiro[2.3]hexanes. rsc.org A particularly noteworthy advancement is the creation of the unprecedented 1,5-dioxaspiro[2.3]hexane core. researchgate.net These explorations into novel heterocyclic spiro[2.3]hexane systems demonstrate the potential to generate a wide array of scaffolds with distinct physicochemical properties.
Furthermore, research into functionalized derivatives of the core azaspiro[2.3]hexane structures is expanding. The development of synthetic routes to 6-functionalized 4-azaspiro[2.3]hexanes opens up possibilities for creating new building blocks for medicinal chemistry and chemical biology. chemrxiv.orgresearchgate.net Similarly, the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally constrained analogues of L-glutamic acid highlights the potential for these scaffolds in designing peptidomimetics and neuroscience research. beilstein-journals.org The creation of such derivatives, with specific functional groups and stereochemical configurations, is crucial for fine-tuning the biological activity and pharmacokinetic properties of potential drug candidates. The conformations of 1,5-diaminospiro[2.3]hexane derivatives suggest their utility in designing β-turn and sheet-like peptidomimetics. researchgate.net
Methodological Advancements in Efficient and Sustainable Synthesis
The advancement of practical and scalable synthetic routes is paramount to the widespread adoption of this compound and its derivatives in various scientific disciplines. While multigram scale synthesis of this compound has been achieved, the focus is now shifting towards more efficient and environmentally benign methodologies. nih.govenamine.net
A promising development in this area is the use of photoinduced synthesis. A general, green protocol for the synthesis of functionalized spiro[2.3]hexanes has been described that avoids the use of harmful and toxic reagents. rsc.org This method utilizes visible-light irradiation and can be applied to alkenes with low reactivity, offering advantages such as mild reaction conditions, good functional-group tolerance, operational simplicity, and scalability. rsc.org Such additive-free approaches represent a significant step towards the sustainable production of these valuable compounds.
Furthermore, the application of flow chemistry presents a powerful tool for the synthesis of spirocyclic compounds. Continuous flow processes offer enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch methods. The integration of flow chemistry in the synthesis of complex natural products containing spirocyclic motifs has already been demonstrated and could be adapted for the efficient production of this compound and its derivatives.
Broader Applications in Chemical Biology and Material Science
Beyond its established role in medicinal chemistry, the unique structural and electronic properties of the spiro[2.3]hexane framework suggest its potential for broader applications in chemical biology and material science.
In the realm of chemical biology , the strained alkene derivative, spiro[2.3]hex-1-ene, has emerged as a powerful tool for bioorthogonal chemistry. nih.govacs.org This genetically encodable, double-strained alkene exhibits superfast reaction kinetics in photoclick chemistry, enabling the rapid and specific labeling of proteins in living cells. nih.govacs.orgresearchgate.net The unique spirocyclic structure contributes to its enhanced reactivity by alleviating steric hindrance in the transition state. nih.gov The spiro[2.3]hex-1-ene/tetrazine ligation system has been successfully employed for the bioorthogonal labeling of G protein-coupled receptors (GPCRs), demonstrating its utility in studying complex biological processes. nih.gov The development of such chemical tools based on the spiro[2.3]hexane scaffold opens up new avenues for probing and manipulating biological systems with high precision.
In the field of material science , while direct applications of this compound have yet to be extensively explored, the broader class of spiro compounds offers intriguing possibilities. Spiro-linked molecules are known to form stable amorphous glasses with high glass transition temperatures, a desirable property for materials used in organic electronics. The perpendicular arrangement of the two rings in a spiro system can influence the electronic properties of the resulting materials. Although not specifically focused on the spiro[2.3]hexane system, research on diazaspirocycles has shown their potential as host materials for efficient phosphorescent organic light-emitting diodes (OLEDs). rsc.org By analogy, the rigid and well-defined structure of this compound could be leveraged in the design of novel organic electronic materials. Furthermore, the incorporation of spirocyclic units into polymer backbones is an emerging area of research. The synthesis of triblock copolymers with a spirocyclic mid-block has been reported, demonstrating the feasibility of creating polymers with unique topologies and potentially enhanced thermal and mechanical properties. nih.gov Future research could explore the integration of the this compound motif into polymers to create new materials with tailored properties for a range of applications.
Q & A
Q. What synthetic strategies are effective for constructing the 4-azaspiro[2.3]hexane scaffold?
The synthesis typically involves cyclopropanation of terminal alkenes or α,β-unsaturated esters. Key methods include rhodium-catalyzed cyclopropanation (e.g., using Rh₂(OAc)₄ with ethyl diazoacetate) and optimized Petasis olefination. For example, intermediate 18 (a terminal alkene) was cyclopropanated to yield spiro derivatives with trans selectivity (up to 60% yield after optimization of catalyst loading and solvent) .
Q. How can stereochemical outcomes of cyclopropanation reactions be controlled?
Diastereoselectivity is influenced by the catalyst and substrate geometry. Rhodium catalysts favor trans cyclopropane products due to preferential attack on the Si face of the alkene. Computational studies (HF/6-31G* method) confirm that trans isomers (e.g., 20a and 20c ) are thermodynamically more stable than cis counterparts by 1.49–4.48 kcal/mol .
Q. What analytical techniques validate the structure and purity of this compound derivatives?
Key methods include:
- NMR spectroscopy : NOE studies to confirm stereochemistry .
- HPLC : Semi-preparative chiral HPLC for enantiomer separation (e.g., isolating 20a and 20c in 49% and 33% ratios) .
- X-ray crystallography : Resolves spirocyclic geometry and exit vector orientations for drug design .
Advanced Research Questions
Q. How do computational methods aid in predicting diastereoisomer stability?
Quantum mechanical calculations (e.g., Hartree-Fock/6-31G*) combined with conformational sampling (OPLS-2005 force field) identify low-energy conformers. For 20a–d , relative energies correlate with experimental HPLC data, validating trans selectivity .
Q. What challenges arise in scaling up synthetic routes, and how are they resolved?
Tebbe olefination works at small scales but fails during scale-up due to poor reproducibility. Switching to Petasis olefination (with Cp₂Ti(CD₃)₂) improves yield (58%) and avoids side products like 19 . Reaction concentration and catalyst stoichiometry further optimize throughput (up to 52 g) .
Q. How do kinetic models explain pyrolysis and combustion behavior of hexane isomers?
A validated intermediate-to-high temperature kinetic model for hexane isomers incorporates pressure-dependent rate constants and speciation data from jet-stirred reactors (JSRs). Isomeric effects on laminar burning velocity are analyzed via experimental and simulated profiles (e.g., n-hexane vs. branched isomers) .
Q. What strategies resolve contradictions in experimental vs. computational data?
For cyclopropanation facial selectivity discrepancies, combine experimental HPLC ratios (e.g., 20a:20c = 1.5:1 ) with Gaussian09-optimized geometries to refine transition state models. Energy cutoffs (5 kcal/mol) and RMSD thresholds (0.5 Å) eliminate non-physical conformers .
Q. How are "frozen" glutamate analogues designed using this compound?
By restricting C3–C4 bond rotation, spiro derivatives (e.g., 27a ) mimic L-glutamate's bioactive conformation. Key steps include Boc deprotection, Jones oxidation, and formic acid cleavage to yield constrained amino acids for glutamate receptor studies .
Q. What role do physicochemical properties (Log P, pKa) play in drug discovery?
Experimental Log P (1.2–1.8) and pKa (8.9–9.5) values for this compound derivatives guide solubility and bioavailability predictions. EVP (exit vector plot) analysis aligns spiro geometry with target binding pockets .
Q. How are conflicting diastereoselectivity results reconciled across studies?
Compare catalyst systems (e.g., Rh₂(OAc)₄ vs. Simmons-Smith reagents) and substrate steric effects. For example, Corey-Chaykovsky cyclopropanation fails with hindered α,β-unsaturated esters but succeeds with terminal alkenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
